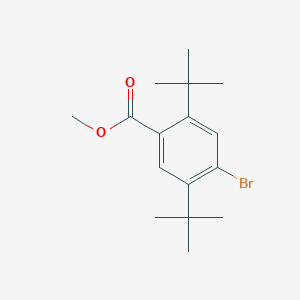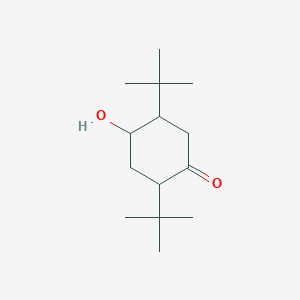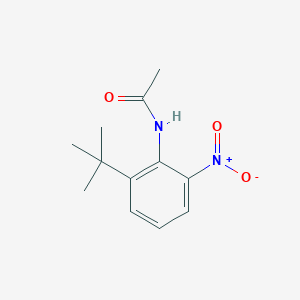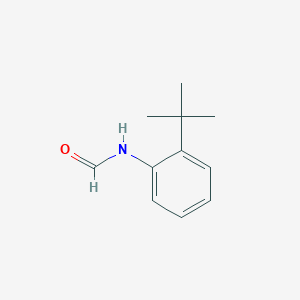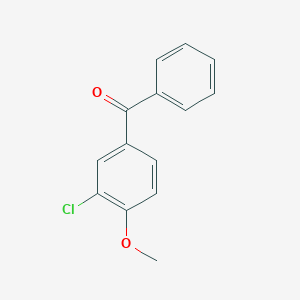
(3-Chloro-4-methoxyphenyl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-methoxyphenyl)-phenylmethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a 3-chloro-4-methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: Combine (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride in a suitable solvent, such as dichloromethane.
Catalysis: Add aluminum chloride to the reaction mixture to initiate the Friedel-Crafts acylation.
Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
(3-Chloro-4-methoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-chloro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of (3-chloro-4-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloro-4-methoxyphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Chloro-4-methoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the chloro group.
(3-Chloro-4-hydroxyphenyl)(phenyl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(3-Chloro-4-methoxyphenyl)-phenylmethanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
10547-61-2 |
|---|---|
分子式 |
C14H11ClO2 |
分子量 |
246.69g/mol |
IUPAC名 |
(3-chloro-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
InChIキー |
IGNLOYXQTDSIAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


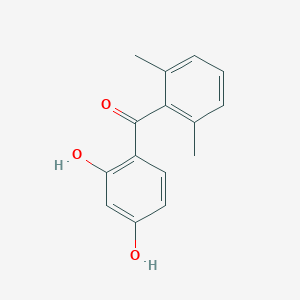
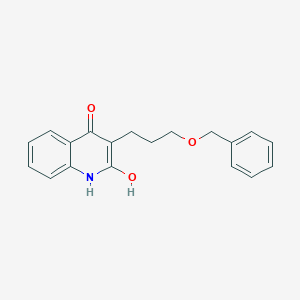
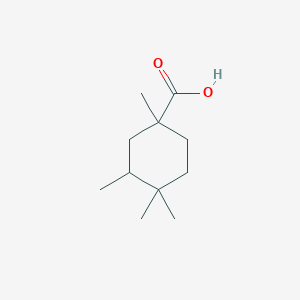
![1-Isopropyl-4-[2-(4-isopropylphenyl)-1-methylpropyl]benzene](/img/structure/B373595.png)
![1-{3-[24-(3-Propionylphenyl)tetracosyl]phenyl}-1-propanone](/img/structure/B373597.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)-1-methylpropyl]benzene](/img/structure/B373599.png)


